3-(4-Benzylpiperazin-1-yl)-5-methylpyridazino[3,4-b][1,4]benzoxazine
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Overview
Description
3-(4-BENZYLPIPERAZINO)-5-METHYL-5H-PYRIDAZINO[3,4-B][1,4]BENZOXAZINE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by the presence of a benzylpiperazine moiety attached to a pyridazino-benzoxazine core, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BENZYLPIPERAZINO)-5-METHYL-5H-PYRIDAZINO[3,4-B][1,4]BENZOXAZINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazine Core: The initial step involves the synthesis of the benzoxazine core through a ring-opening polymerization of benzoxazole with propargylic alcohols, catalyzed by Y(OTf)3.
Introduction of the Pyridazine Ring: The benzoxazine intermediate is then subjected to cyclization reactions to introduce the pyridazine ring, often using cycloaddition or annulation techniques.
Attachment of the Benzylpiperazine Moiety: The final step involves the nucleophilic substitution of the benzoxazine intermediate with benzylpiperazine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-BENZYLPIPERAZINO)-5-METHYL-5H-PYRIDAZINO[3,4-B][1,4]BENZOXAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-BENZYLPIPERAZINO)-5-METHYL-5H-PYRIDAZINO[3,4-B][1,4]BENZOXAZINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as DNA gyrase and various kinases.
Pathways Involved: It modulates signaling pathways related to cell cycle regulation, apoptosis, and DNA repair, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE: A compound with similar structural features and biological activities.
2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE DERIVATIVES: Compounds with a benzoxazine core and various substitutions, exhibiting antimicrobial and anticancer properties.
Uniqueness
3-(4-BENZYLPIPERAZINO)-5-METHYL-5H-PYRIDAZINO[3,4-B][1,4]BENZOXAZINE is unique due to its specific combination of a benzylpiperazine moiety with a pyridazino-benzoxazine core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C22H23N5O |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-5-methylpyridazino[3,4-b][1,4]benzoxazine |
InChI |
InChI=1S/C22H23N5O/c1-25-18-9-5-6-10-20(18)28-22-19(25)15-21(23-24-22)27-13-11-26(12-14-27)16-17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3 |
InChI Key |
KKEGVNCPHQPGEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=NN=C(C=C31)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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